molecular formula C17H19FN2OS B2391476 N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396887-29-8

N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B2391476
CAS No.: 1396887-29-8
M. Wt: 318.41
InChI Key: YALFHOBRUOZBAK-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a fluorobenzyl group, a thiophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and process automation.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
  • N-(4-methylbenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
  • N-(4-bromobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Comparison: N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets compared to its chlorinated, methylated, or brominated analogs.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-thiophen-3-ylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-16-3-1-13(2-4-16)11-19-17(21)20-8-5-14(6-9-20)15-7-10-22-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALFHOBRUOZBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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